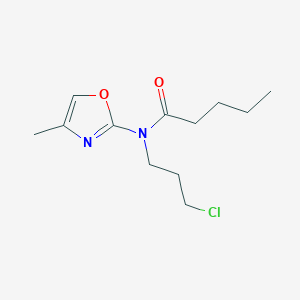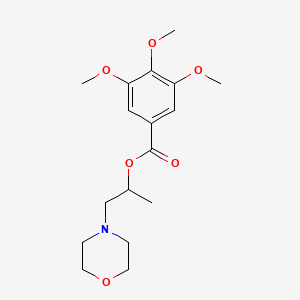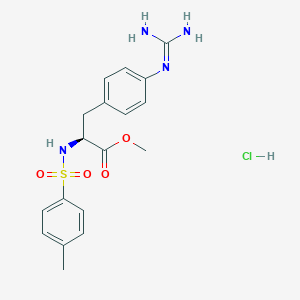![molecular formula C21H25N3 B14621860 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile CAS No. 59192-51-7](/img/structure/B14621860.png)
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is an organic compound belonging to the class of diazenes. This compound is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with an octyl group and the other with a nitrile group. The compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile typically involves a diazotization reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a substituted benzene derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as p-toluene sulfonic acid, is common to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal industries.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization between the E and Z forms, affecting the compound’s binding affinity and activity. The molecular pathways involved include interactions with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
- 4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the nitrile group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Propiedades
Número CAS |
59192-51-7 |
|---|---|
Fórmula molecular |
C21H25N3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[(4-octylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C21H25N3/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)23-24-21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 |
Clave InChI |
BLXAGKLPJJUYEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





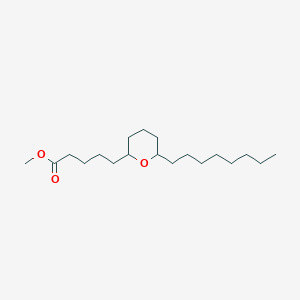

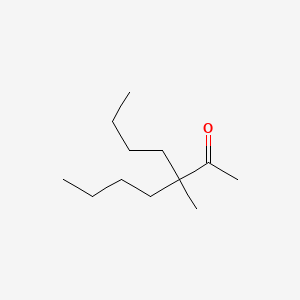
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
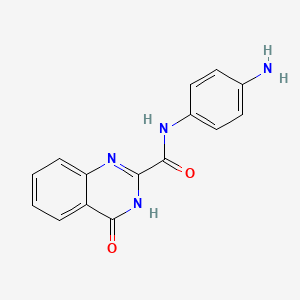
![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
